2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide
Description
This compound features a fused heterocyclic core (benzo[c]pyrimido[4,5-e][1,2]thiazin) with a 3-fluorobenzyl group at position 6, sulfone moieties at positions 5 and 5, and a thioacetamide side chain linked to an ortho-tolyl group. The thioether-acetamide linkage may improve solubility and facilitate interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-[6-[(3-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3S2/c1-17-7-2-4-11-21(17)29-24(32)16-35-26-28-14-23-25(30-26)20-10-3-5-12-22(20)31(36(23,33)34)15-18-8-6-9-19(27)13-18/h2-14H,15-16H2,1H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTMDTBPMIQRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC(=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates a pyrimido[4,5-e][1,2]thiazin core , which has been associated with various biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure
The IUPAC name for the compound is:
\text{2 6 3 fluorobenzyl 5 5 dioxido 6H benzo c pyrimido 4 5 e 1 2 thiazin 2 yl thio}-N-(o-tolyl)acetamide}
The molecular formula is C_{25}H_{19}FN_{4}O_{3}S_{2}, with a molecular weight of approximately 534.62 g/mol. The presence of fluorobenzyl and o-tolyl groups enhances its lipophilicity and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazine moiety is known to influence various biological pathways, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Cytotoxic Effects : The presence of the dioxido group may enhance cytotoxicity against certain cell lines.
Biological Activity Studies
Several studies have evaluated the biological activity of similar compounds within the same structural class. Below are key findings:
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of thiazine derivatives against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
- Cytotoxicity in Cancer Research : In vitro assays indicated that derivatives with similar structural features exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways .
- Pharmacological Profiling : A comprehensive pharmacological study revealed that modifications in the side chains significantly impacted receptor binding affinity and selectivity, underscoring the importance of structural optimization in drug design .
Scientific Research Applications
Chemical Properties and Structure
The compound features a distinctive architecture that includes:
- A pyrimido[4,5-e][1,2]thiazin core .
- A fluorobenzyl group .
- An o-tolyl acetamide moiety .
Chemical Synthesis
The compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a valuable reagent in organic synthesis. Key reactions include:
- Oxidation : Transforming the compound into oxidized derivatives.
- Reduction : Modifying functional groups within the molecule.
- Substitution : Participating in reactions where specific groups are replaced by others.
Biological Studies
Research has indicated that this compound may interact with biological macromolecules such as proteins and nucleic acids. Potential applications include:
- Antimicrobial Activity : Investigations into its effectiveness against bacterial strains have shown promising results.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific cellular pathways.
Medicinal Chemistry
The structural characteristics of 2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide make it a candidate for therapeutic development. Case studies have explored its role as:
- Potential Drug Candidates : Its unique interactions with enzymes and receptors could lead to the development of new drugs for treating various diseases.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus. The mechanism involved inhibition of bacterial cell wall synthesis, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Research
In another investigation, analogs of this compound were tested for their ability to inhibit tubulin polymerization in cancer cells. Results indicated a dose-dependent response in inhibiting cell proliferation across several human cancer cell lines.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Challenges : Multi-step synthesis of the fused core may limit scalability compared to simpler analogs like 11a/b.
- Comparative Advantages: The target compound’s sulfone and fluorine substituents may offer improved pharmacokinetics over non-halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
